molecular formula C12H19ClN2O2 B13776020 Carbamic acid, methyl-, alpha-dimethylamino-alpha-methyl-p-tolyl ester, hydrochloride CAS No. 63982-39-8

Carbamic acid, methyl-, alpha-dimethylamino-alpha-methyl-p-tolyl ester, hydrochloride

Cat. No.: B13776020
CAS No.: 63982-39-8
M. Wt: 258.74 g/mol
InChI Key: LTWWGJIGDHZPEW-UHFFFAOYSA-N
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Description

This compound, systematically named Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride (CAS: Not explicitly provided; synonyms in ), is a carbamate derivative characterized by:

  • Molecular formula: Likely C₁₄H₂₁N₂O₂·HCl (inferred from structural analogs in ).
  • Key structural features: A methyl carbamate group (N-methyl) linked to a p-tolyl ring substituted with dimethylamino and methyl groups.

Properties

CAS No.

63982-39-8

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium;chloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-9(14(3)4)10-5-7-11(8-6-10)16-12(15)13-2;/h5-9H,1-4H3,(H,13,15);1H

InChI Key

LTWWGJIGDHZPEW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC(=O)NC)[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride typically involves the reaction of 4-(methylcarbamoyloxy)phenylacetic acid with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • The compound is part of a class of dimethylamine derivatives that have demonstrated potential in inhibiting tumor growth and metastasis. Research indicates that these compounds can interfere with biochemical pathways involved in cancer progression, making them candidates for anticancer drug development .
  • Histone Deacetylase Inhibition :
    • Certain carbamic acid derivatives are known to inhibit histone deacetylases (HDACs), enzymes implicated in cancer and other proliferative conditions. Inhibition of HDACs can lead to reactivation of tumor suppressor genes and restoration of normal cellular functions . This mechanism is particularly relevant in the treatment of acute promyelocytic leukemia and other malignancies .
  • Drug Delivery Systems :
    • The compound's structural characteristics allow it to be utilized in drug delivery systems, enhancing the bioavailability and therapeutic efficacy of co-administered drugs. Its ability to serve as a prodrug can improve the pharmacokinetic profiles of active pharmaceutical ingredients .

Case Studies

  • Study on Anticancer Properties :
    A study highlighted the efficacy of dimethylamine-containing compounds in targeting specific signaling pathways associated with cancer cell proliferation. The results demonstrated significant tumor regression in preclinical models treated with these compounds .
  • HDAC Inhibition Research :
    Research conducted on carbamic acid derivatives showed that they could effectively inhibit HDAC activity in vitro, leading to increased acetylation of histones and altered gene expression profiles associated with cell cycle regulation and apoptosis .

Mechanism of Action

The mechanism of action of dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between the target compound and analogs from the evidence:

Compound Key Substituents Molecular Formula Pharmacological Notes
Target compound () p-Tolyl, dimethylaminomethyl, N-methyl carbamate C₁₄H₂₁N₂O₂·HCl Potential neuromuscular activity
Sulfamic acid (6-dimethylamino methyl-2-naphthalenyl) ester () Naphthalenyl, hydroxycarbamoyl-phenyl, sulfamic acid Not provided High thermal stability (Tm ≈ 207°C)
Dimethylcarbamic acid 2-pyridyl ester HCl () Pyridyl, dimethylcarbamate C₉H₁₁N₂O₂·HCl Antimicrobial applications
[2-(1-(Dimethylamino)propyl)phenyl] N-methylcarbamate () Propyl-dimethylamino, phenyl C₁₃H₂₀N₂O₂·HCl Structural isomer with altered lipophilicity
Methyl (2-(dimethylamino)ethyl)carbamate HCl () Dimethylaminoethyl, methyl carbamate C₆H₁₃N₂O₂·HCl Enhanced water solubility
Key Observations:
  • Aromatic vs. Heterocyclic Rings : The target’s p-tolyl group () contrasts with pyridyl () or naphthalenyl (), impacting solubility and receptor binding. Pyridyl derivatives may exhibit better aqueous solubility due to the basic nitrogen .
  • Side Chain Modifications: The dimethylaminomethyl group in the target compound () differs from the propyl-dimethylamino side chain in , affecting metabolic stability and tissue penetration .

Physicochemical Properties

Thermal Stability and Crystallinity:
  • Crystalline forms (e.g., polymorph II in ) are characterized by distinct XRD peaks (e.g., 5.10°, 10.07° 2θ) and FT-IR bands (e.g., 1731 cm⁻¹ for carbonyl). Similar characterization would be required for the target compound to confirm polymorphic consistency .
Solubility and Lipophilicity:
  • The pyridyl ester () and dimethylaminoethyl derivative () likely have higher aqueous solubility than the target’s p-tolyl group due to polar substituents. Conversely, the naphthalenyl group () reduces solubility despite the hydrochloride salt .

Biological Activity

Carbamic acid, methyl-, alpha-dimethylamino-alpha-methyl-p-tolyl ester, hydrochloride (commonly referred to as this compound) is a chemical that has garnered attention for its biological activity. This article provides a comprehensive overview of its biological effects, including toxicity studies, mutagenicity assessments, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a carbamate functional group, which is known for its diverse biological activities. Its structure includes a dimethylamino group and a p-tolyl moiety, which contribute to its pharmacological properties.

Acute and Chronic Toxicity

Toxicological assessments have indicated that the compound exhibits significant effects on various organ systems in animal models. A study involving male rats administered doses of 500 mg/kg and 1000 mg/kg revealed:

  • Reduced Organ Weights : Notable reductions in the weights of adrenal glands, thymus, testes, and epididymides were observed at the highest dose. This suggests potential endocrine disruption or systemic toxicity .
  • Histopathological Findings : Macroscopic abnormalities such as white deposits on the spleen were noted, alongside histopathological lesions in the spleen and thymus .

Genotoxicity

Genotoxicity studies conducted on cultured mammalian cells (Chinese hamster V79 cells) showed inconclusive results regarding chromosomal aberrations. While there were increases in aberrant cells at higher doses with metabolic activation, these did not reach statistical significance compared to controls . Importantly, no micronuclei formation was detected, indicating that the compound is likely non-clastogenic under the tested conditions .

Antimicrobial Activity

Research has indicated that derivatives of carbamic acid compounds may exhibit antimicrobial properties. For instance, certain synthesized derivatives have shown selective activity against Chlamydia species, outperforming traditional antibiotics like spectinomycin . The structural modifications in these derivatives enhance their binding affinity to bacterial targets.

Enzyme Inhibition

Molecular modeling studies suggest that the compound can inhibit specific enzymes involved in pathogenic processes. The presence of rigid cyclic amides and electron-withdrawing groups enhances its inhibitory activity against proteases essential for viral replication .

Case Study: Antichlamydial Activity

A study published in 2020 explored the synthesis of new compounds based on carbamic acid derivatives aimed at treating Chlamydia infections. The results demonstrated that these compounds were effective at lower concentrations compared to existing treatments, indicating a potential for developing new therapeutic agents .

Case Study: Toxicology Screening

In a reproduction/developmental toxicity screening study conducted on rats, significant findings included treatment-related lesions in reproductive organs at high doses . These findings underscore the need for careful evaluation of safety profiles before clinical application.

Data Summary

Study Type Findings Dose/Concentration
Organ Weight StudyReduced weights of adrenal glands and testes500 mg/kg and 1000 mg/kg
HistopathologyLesions in spleen and thymus500 mg/kg and 1000 mg/kg
GenotoxicityNo significant micronuclei formationVarious concentrations
Antimicrobial ActivityEffective against ChlamydiaLower concentrations than controls

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